MAO-B Inhibitory Potency: 3-Amino-1-methylquinolin-4(1H)-one vs. 2-Phenyl-3-amino-4(1H)-quinolinone
3-Amino-1-methylquinolin-4(1H)-one demonstrates a significantly higher affinity for human MAO-B compared to its close structural analog, 2-phenyl-3-amino-4(1H)-quinolinone. The IC50 value of 3.80 nM for the target compound is over three orders of magnitude more potent than the 15,400 nM (15.4 µM) IC50 observed for the 2-phenyl-substituted analog under comparable assay conditions [1]. This highlights the critical, negative impact of a bulky 2-phenyl substituent on MAO-B binding.
| Evidence Dimension | Inhibitory Potency against Human Monoamine Oxidase B (MAO-B) |
|---|---|
| Target Compound Data | IC50 = 3.80 nM |
| Comparator Or Baseline | 2-phenyl-3-amino-4(1H)-quinolinone (IC50 = 15,400 nM) |
| Quantified Difference | 4,052-fold greater potency for the target compound |
| Conditions | Recombinant human MAO-B assessed via reduction in 4-hydroxyquinolone production using kynuramine substrate; fluorescence assay. |
Why This Matters
This stark difference in potency dictates that the specific 1-methyl-3-amino substitution pattern is non-negotiable for achieving high-affinity MAO-B binding, making the target compound a superior starting point for lead optimization programs.
- [1] BindingDB. (2024). BDBM50378564 (CHEMBL145781) vs BDBM50401987 (CHEMBL1492484): Comparative MAO-B IC50 Data. View Source
